![molecular formula C18H20N6O3 B2646940 (E)-8-(2-(3-羟基苄叉)-肼基)-1,3-二甲基-7-(2-甲烯丙基)-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 361173-33-3](/img/structure/B2646940.png)
(E)-8-(2-(3-羟基苄叉)-肼基)-1,3-二甲基-7-(2-甲烯丙基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经退行性疾病
研究表明,类似于所讨论化合物的衍生物已被设计为三环黄嘌呤衍生物,以提高水溶性,并评估它们抑制单胺氧化酶 (MAO) 和拮抗腺苷受体 (AR) 的能力。这些化合物已显示出作为双靶点定向 AR 拮抗剂的希望,并显示出对神经退行性疾病的症状治疗和疾病改善治疗的潜力。已鉴定的有效化合物包括 8-(2,4-二氯-5-氟苄基)-1,3-二甲基-6,7,8,9-四氢吡嗪并[2,1-f]嘌呤-2,4(1H,3H)-二酮,显示出显着的 AR 和 MAO-B 抑制,表明对神经退行性疾病的单靶点疗法具有优势 (Brunschweiger 等,2014)。
化学合成
该化合物及其衍生物也一直是关注化学合成方法和结构多样的分子生产的研究主题。例如,2,2-二甲基-1,3-二氧六环-4,6-二酮的甲氧基亚苄基衍生物及其与亲核试剂的反应已被探索,从而导致基于这些衍生物制备各种结构,适合作为更复杂分子合成中的结构模块 (Tetere 等,2011)。
结构表征
几项研究集中在相关化合物的结构表征上,深入了解它们的分子构象、晶体结构和分子间相互作用。这包括通过 X 射线衍射和核磁共振光谱进行详细分析,这对了解这些化合物的物理和化学性质至关重要。此类研究为进一步探索它们的科学和治疗应用奠定了基础,如 Meldrum 酸衍生物及其芳基腙的研究 (曾,2014;Dey 等,2015)。
属性
IUPAC Name |
8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11(2)10-24-14-15(22(3)18(27)23(4)16(14)26)20-17(24)21-19-9-12-6-5-7-13(25)8-12/h5-9,25H,1,10H2,2-4H3,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNFZBPXGDJLKA-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。